molecular formula C20H20O3Si B8488152 Dimethoxy(4-phenoxyphenyl)(phenyl)silane

Dimethoxy(4-phenoxyphenyl)(phenyl)silane

Cat. No.: B8488152
M. Wt: 336.5 g/mol
InChI Key: JXCJVGOUQAUTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethoxy(4-phenoxyphenyl)(phenyl)silane is an organosilicon compound featuring a central silicon atom bonded to two methoxy (–OCH₃) groups, one 4-phenoxyphenyl group (–C₆H₄–O–C₆H₅), and one phenyl group (–C₆H₅). This structure combines aromatic and alkoxy substituents, making it relevant for applications in materials science, surface modification, and pharmaceutical intermediates. The bulky phenoxyphenyl group introduces steric hindrance, which influences reactivity and synthetic yields .

Properties

Molecular Formula

C20H20O3Si

Molecular Weight

336.5 g/mol

IUPAC Name

dimethoxy-(4-phenoxyphenyl)-phenylsilane

InChI

InChI=1S/C20H20O3Si/c1-21-24(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)23-17-9-5-3-6-10-17/h3-16H,1-2H3

InChI Key

JXCJVGOUQAUTOH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(4-phenoxyphenyl)(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenyltrichlorosilane with 4-phenoxyphenylmagnesium bromide, followed by methanolysis to introduce the methoxy groups. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(4-phenoxyphenyl)(phenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Dimethoxy(4-phenoxyphenyl)(phenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Dimethoxy(4-phenoxyphenyl)(phenyl)silane exerts its effects depends on its application. In chemical reactions, the silicon atom acts as a central point for various transformations, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with cellular components, influencing processes such as cell adhesion and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Analogues and Substituent Effects

a. Dimethoxydiphenylsilane (2a)
  • Structure : Si bonded to two methoxy and two phenyl groups.
  • Key Differences: Lacks the phenoxyphenyl group, reducing steric bulk.
  • Synthesis : Higher yields (vs. bulky analogues) due to lower steric hindrance .
  • Applications: Used as a precursor for silanol derivatives in coatings and adhesives.
b. Allyl(4-methoxyphenyl)dimethylsilane
  • Structure : Si bonded to allyl (–CH₂–CH=CH₂), 4-methoxyphenyl, and two methyl groups.
  • Key Differences : Allyl group enhances crosslinking reactivity; methyl groups reduce steric strain.
  • Physical Properties : Boiling point 253°C .
  • Applications: Bifunctional crosslinkers in organometallic chemistry .
c. Triethoxy(4-methoxyphenyl)silane
  • Structure : Si bonded to three ethoxy (–OCH₂CH₃) and one 4-methoxyphenyl group.
  • Key Differences : Ethoxy groups increase hydrophobicity and hydrolytic stability.
  • Applications : Surface modification agents for silica-based materials .
d. (4-Chlorophenyl)-methoxy-dimethylsilane
  • Structure : Si bonded to methoxy, dimethyl, and 4-chlorophenyl groups.
  • Key Differences : Chlorine substituent enhances electrophilicity, enabling nucleophilic substitutions.
  • Safety : Requires careful handling due to reactive chlorine .

Comparative Data Table

Compound Name Substituents Boiling Point (°C) Key Applications Steric/Electronic Features
Dimethoxy(4-phenoxyphenyl)(phenyl)silane 2 methoxy, phenoxyphenyl, phenyl N/A Materials science, pharma High steric bulk, aromatic π-systems
Dimethoxydiphenylsilane (2a) 2 methoxy, 2 phenyl N/A Silanol precursors, coatings Moderate steric hindrance
Allyl(4-methoxyphenyl)dimethylsilane Allyl, 4-methoxyphenyl, 2 methyl 253 Crosslinkers, organometallics Reactive allyl group
Triethoxy(4-methoxyphenyl)silane 3 ethoxy, 4-methoxyphenyl N/A Hydrophobic coatings High hydrolytic stability
(4-Chlorophenyl)-methoxy-dimethylsilane Methoxy, dimethyl, 4-chlorophenyl N/A Reactive intermediates Electrophilic chlorine substituent

Key Research Findings

  • Steric Effects: Bulky substituents like phenoxyphenyl reduce synthetic yields. For example, dimethoxy(methyl)(phenyl)silane (1a) achieves higher yields than dimethoxydiphenylsilane (2a) due to lower steric demand .
  • Biological Activity : Methoxy-substituted aromatic silanes (e.g., 4-methoxyphenyl derivatives) show enhanced interactions in drug delivery systems, as seen in cytotoxicity studies of methoxy phenyl analogues .
  • Reactivity : Allyl and chloro substituents enable crosslinking and electrophilic reactions, respectively, whereas methoxy/ethoxy groups favor hydrolytic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.